4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide
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Overview
Description
4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a pyridine carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes . The compound may also interfere with DNA replication or protein synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
- 1,2,4-Triazolo[4,3-a]quinoxaline
Uniqueness
4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C19H18F3N5O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C19H18F3N5O2/c20-19(21,22)29-15-5-3-4-14(12-15)23-18(28)26-10-7-13(8-11-26)17-25-24-16-6-1-2-9-27(16)17/h1-6,9,12-13H,7-8,10-11H2,(H,23,28) |
InChI Key |
ONRJIRSWDQJRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
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